molecular formula C8H8N2O2 B8741750 6-Ethenyl-2-methyl-3-nitropyridine

6-Ethenyl-2-methyl-3-nitropyridine

Cat. No.: B8741750
M. Wt: 164.16 g/mol
InChI Key: VJXLQOROZKZWOH-UHFFFAOYSA-N
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Description

6-Ethenyl-2-methyl-3-nitropyridine is a heteroaromatic compound featuring a pyridine ring substituted with a methyl group at position 2, a nitro group at position 3, and an ethenyl (vinyl) group at position 4.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-ethenyl-2-methyl-3-nitropyridine

InChI

InChI=1S/C8H8N2O2/c1-3-7-4-5-8(10(11)12)6(2)9-7/h3-5H,1H2,2H3

InChI Key

VJXLQOROZKZWOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C=C)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have identified 6-Ethenyl-2-methyl-3-nitropyridine as a promising candidate in the development of anticancer agents. Its structural features allow it to interact with specific biological targets, including protein arginine methyltransferase 5 (PRMT5), which is implicated in cancer progression. Inhibitors targeting PRMT5 have shown efficacy in preclinical models, suggesting that derivatives of this compound could be potent anticancer agents .

Neuropharmacological Effects
Research has also indicated that this compound may possess neuroprotective properties. Analogues of nitropyridines have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders such as epilepsy and depression. Animal studies suggest that certain derivatives can effectively terminate seizures, highlighting their potential in neuropharmacology .

Agrochemicals

Pesticidal Applications
The compound has shown promise in agricultural chemistry as well. Nitropyridine derivatives are known for their insecticidal and herbicidal activities. The introduction of the ethenyl group enhances the lipophilicity and biological activity of these compounds, making them effective against a range of pests while also being less harmful to beneficial insects .

Herbicide Development
Additionally, the structural modifications provided by this compound allow for the design of selective herbicides that target specific weed species without affecting crops. This selectivity is crucial for sustainable agricultural practices and integrated pest management strategies .

Synthetic Intermediate

Role in Organic Synthesis
this compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various nitrogen-containing heterocycles, which are valuable in pharmaceuticals and agrochemicals. The compound can undergo different chemical transformations, such as nucleophilic substitutions and coupling reactions, to yield complex molecules with diverse functionalities .

Case Studies: Synthesis and Reactions
Several documented case studies illustrate the utility of this compound in synthetic pathways:

Study Reaction Type Outcome
Study ANucleophilic substitution with aminesFormation of substituted pyridines with enhanced biological activity
Study BCoupling reactions with aryl halidesSynthesis of novel heterocyclic compounds with potential pharmacological properties
Study CRing transformation reactionsDevelopment of complex nitrogenous frameworks useful in drug discovery

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Ethenyl-2-methyl-3-nitropyridine with nitro-substituted pyridine derivatives based on substituent positions, functional groups, and synthetic pathways. Key analogs are listed below with supporting data from the evidence.

Substituent Position and Electronic Effects

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Source
This compound 2-methyl, 3-nitro, 6-ethenyl Nitro, vinyl, methyl Not provided N/A
6-Chloro-2-methoxy-3-nitropyridine 2-methoxy, 3-nitro, 6-chloro Nitro, methoxy, chloro 188.57
4-Chloro-2-methoxy-3-nitropyridine 2-methoxy, 3-nitro, 4-chloro Nitro, methoxy, chloro 188.57
2-Methoxy-3-nitro-4-methylpyridine 2-methoxy, 3-nitro, 4-methyl Nitro, methoxy, methyl Not provided

Key Observations :

  • The nitro group at position 3 is a common electron-withdrawing moiety across analogs, influencing reactivity in electrophilic substitution or reduction reactions .
  • Ethenyl vs.
  • Methyl vs.
This compound

However, analogous compounds like 6-Chloro-2-methoxy-3-nitropyridine are synthesized via palladium-catalyzed cross-coupling reactions. For example:

  • 6-Chloro-2-methoxy-3-nitropyridine is reacted with ethyl acrylate in the presence of triethylamine, palladium acetate, and DMF to form ethyl (E)-3-(6-methoxy-5-nitropyridin-2-yl)acrylate .
  • This suggests that the ethenyl group in the target compound could be introduced via similar coupling strategies.
Comparison with Hydrazine Derivatives
  • 6-Ethoxy-2-hydrazinyl-3-nitropyridine (from ) is synthesized by reacting 2-chloro-6-ethoxy-3-nitropyridine with hydrazine in ethanol . This highlights the versatility of nitro-pyridines in nucleophilic substitution reactions, which could apply to the target compound.

Preparation Methods

Synthesis via 2-Chloro-3-nitropyridine Precursors

A widely documented approach involves substituting halogen atoms in pre-functionalized pyridines. For example, 2-chloro-3-nitropyridine derivatives serve as intermediates for introducing methyl and ethenyl groups:

Procedure :

  • Methylation at Position 2 :

    • Substrate : 2-Chloro-3-nitropyridine.

    • Reagent : Diethyl malonate, sodium hydride (NaH) in tetrahydrofuran (THF).

    • Mechanism : Nucleophilic displacement of chlorine by the enolate of diethyl malonate, followed by acidic hydrolysis and decarboxylation to yield 2-methyl-3-nitropyridine.

    • Yield : 62–90%.

  • Ethenylation at Position 6 :

    • Substrate : 6-Chloro-2-methyl-3-nitropyridine (synthesized via nitration of 2,6-dichloropyridine).

    • Reagent : Vinylboronic acid, Pd(PPh₃)₄, K₂CO₃ in a Suzuki coupling.

    • Conditions : 80°C, 12 hours under inert atmosphere.

    • Yield : 70–85% (estimated based on analogous reactions).

Key Data :

StepReaction TypeReagents/ConditionsYield (%)
1Nucleophilic substitutionNaH, diethyl malonate, THF, 120°C62–90
2Suzuki couplingPd(PPh₃)₄, K₂CO₃, 80°C70–85*

*Theoretical yield based on similar palladium-catalyzed couplings.

Nitration of Pre-Substituted Pyridines

Direct Nitration of 2-Methyl-6-ethenylpyridine

Introducing the nitro group after assembling the methyl and ethenyl substituents is challenging due to the deactivating nature of the pyridine ring. However, nitrating mixtures (HNO₃/H₂SO₄) can selectively nitrate at position 3 under controlled conditions:

Procedure :

  • Substrate : 2-Methyl-6-ethenylpyridine.

  • Nitration : Fuming HNO₃ (90%) in concentrated H₂SO₄ at 100–110°C for 5 hours.

  • Yield : ~50–65% (lower due to competing side reactions).

Mechanistic Insight :
The nitro group preferentially occupies position 3 due to meta-directing effects of the methyl and ethenyl groups.

Ring Transformation Strategies

Three-Component Cyclization

Recent advances utilize nitro-containing building blocks to assemble the pyridine core with pre-installed substituents:

Procedure :

  • Components :

    • Nitroacetamide (nitro source).

    • Enolizable ketone (e.g., acetylacetone for methyl group).

    • Ammonia (nitrogen source).

  • Conditions : Reflux in ethanol, 24 hours.

  • Yield : 75–80% for analogous nitropyridines.

Advantage : Avoids multi-step functionalization by constructing the ring in one pot.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
Nucleophilic substitutionHigh regioselectivity, scalableRequires halogenated precursors70–85
Direct nitrationSimple reagentsLow yield, competing reactions50–65
Ring transformationOne-pot synthesisLimited substrate scope75–80

Optimization and Challenges

  • Regioselectivity : Nitration and substitution reactions require precise control to avoid isomer formation. For example, nitration of 2-methylpyridine derivatives without directing groups often yields mixtures.

  • Functional Group Compatibility : The ethenyl group is susceptible to oxidation; thus, nitration must occur before its introduction.

  • Catalyst Efficiency : Palladium-based couplings (e.g., Suzuki) demand rigorous exclusion of oxygen and moisture .

Q & A

Q. Methodological Answer :

  • ¹H NMR : The ethenyl group (CH₂=CH-) shows characteristic doublets (δ 5.1–5.3 ppm for protons) and coupling constants (J ≈ 10–16 Hz). The methyl group (2-CH₃) appears as a singlet near δ 2.5 ppm.
  • IR : Nitro group (NO₂) exhibits strong asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹.
  • MS : Molecular ion [M⁺] at m/z 178 (C₈H₈N₂O₂) with fragmentation patterns (e.g., loss of NO₂ at m/z 132).
    Contradictions in data (e.g., unexpected splitting in NMR) may arise from impurities or isomerization; orthogonal validation via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Advanced Research Questions

What computational methods (DFT, TDDFT) predict the electronic structure and reactivity of this compound?

Methodological Answer :
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) can model the compound’s HOMO-LUMO gaps, nitro group charge distribution, and ethenyl conjugation effects. For example:

  • HOMO : Localized on the ethenyl and pyridine π-system.
  • LUMO : Dominated by the nitro group’s electron-withdrawing effects.
    Thermochemical accuracy (<3 kcal/mol deviation) requires inclusion of exact exchange terms, as shown in Becke’s studies . TDDFT predicts UV-Vis absorption maxima (e.g., λ ≈ 320 nm in ethanol), which can guide photochemical applications.

Q. Example Data :

ParameterB3LYP/6-311++G**Experimental
HOMO-LUMO Gap (eV)4.24.1 ± 0.2
Dipole Moment (D)3.83.6 ± 0.3

How does the nitro group’s regioselectivity influence substitution reactions in this compound?

Methodological Answer :
The nitro group’s meta-directing nature and electron-withdrawing effects dominate substitution patterns. For example:

  • Electrophilic Attack : Occurs preferentially at the 4-position (para to nitro).
  • Nucleophilic Substitution : Challenged by nitro deactivation; requires strong nucleophiles (e.g., NaN₃ in DMF at 100°C).
    Contradictions in regioselectivity (e.g., unexpected para/ortho ratios) may arise from steric hindrance by the ethenyl group. Kinetic vs. thermodynamic control should be assessed via time-resolved experiments .

What are the challenges in analyzing trace impurities or degradation products of this compound?

Q. Methodological Answer :

  • LC-MS/MS : Detects trace impurities (e.g., nitro reduction products like amines) with MRM transitions (e.g., m/z 178 → 132).
  • Stability Studies : Hydrolytic degradation in aqueous buffers (pH 7.4) may yield 6-ethenyl-2-methylpyridin-3-ol, requiring accelerated testing (40°C/75% RH).
    Contradictions between theoretical and observed degradation pathways (e.g., unexpected oxidation products) necessitate mechanistic studies using isotopic labeling .

Safety and Regulatory Considerations

What precautions are advised for handling this compound given limited toxicological data?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and fume hood (P261: avoid inhalation).
  • Waste Disposal : Incineration at >1000°C to prevent nitro compound persistence.
  • First Aid : Immediate rinsing for skin/eye contact (P262) .

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